molecular formula C13H17N3O B2898638 4-(1-methyl-1H-indol-3-yl)butanehydrazide CAS No. 866149-07-7

4-(1-methyl-1H-indol-3-yl)butanehydrazide

Cat. No.: B2898638
CAS No.: 866149-07-7
M. Wt: 231.299
InChI Key: QMARNJPHNKGNJQ-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-indol-3-yl)butanehydrazide is a chemical compound with the molecular formula C13H17N3O. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-indol-3-yl)butanehydrazide typically involves the reaction of 4-(1H-indol-3-yl)butanoic acid with hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions for several hours. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-indol-3-yl)butanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research has indicated its potential use in developing new therapeutic agents for treating various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-indol-3-yl)butanoic acid
  • Ethyl 4-(1H-indol-3-yl)butanoate
  • 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol

Uniqueness

4-(1-methyl-1H-indol-3-yl)butanehydrazide is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit tubulin polymerization sets it apart from other similar compounds, making it a valuable molecule for further research and development .

Biological Activity

4-(1-methyl-1H-indol-3-yl)butanehydrazide is a compound derived from indole, a core structure in numerous biologically active molecules. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activities of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with hydrazine or its derivatives. Various methodologies have been reported, including:

  • Condensation Reactions : Indole derivatives are reacted with hydrazine derivatives under reflux conditions to yield hydrazides.
  • Knoevenagel Condensation : This method involves the reaction of indole-3-carboxaldehyde with hydrazine derivatives to form the desired hydrazide.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

Cell Line IC50 (μM)
HeLa0.52
MCF-70.34
HT-290.86

These values indicate that the compound is particularly potent against MCF-7 breast cancer cells, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its effects has been elucidated through various studies:

  • Tubulin Polymerization Inhibition : The compound has been shown to inhibit tubulin polymerization, a crucial process for cell division. This action is similar to that of colchicine, a well-known antitumor agent .
  • Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating .
  • Apoptosis Induction : The compound promotes apoptosis in a dose-dependent manner, leading to programmed cell death in cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • In Vitro Studies : In laboratory settings, treatment with this compound resulted in significant reductions in cell viability across multiple cancer cell lines, indicating broad-spectrum anticancer activity.
  • Molecular Docking Studies : Computational studies have shown that this compound binds effectively to the colchicine site on tubulin, corroborating its role as a tubulin inhibitor .

Properties

IUPAC Name

4-(1-methylindol-3-yl)butanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-16-9-10(5-4-8-13(17)15-14)11-6-2-3-7-12(11)16/h2-3,6-7,9H,4-5,8,14H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMARNJPHNKGNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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